molecular formula C21H20O7 B2512887 2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-03-5

2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2512887
CAS No.: 384363-03-5
M. Wt: 384.384
InChI Key: AMLZFSKUSGANGN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. Key structural features include:

  • Position 3: A 2-methoxyethyl ester group.
  • Position 5: A 3-methoxybenzoyloxy substituent, forming an ester linkage.
  • Position 2: A methyl group on the benzofuran ring.

Properties

IUPAC Name

2-methoxyethyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-13-19(21(23)26-10-9-24-2)17-12-16(7-8-18(17)27-13)28-20(22)14-5-4-6-15(11-14)25-3/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLZFSKUSGANGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 2-methoxyethyl alcohol with 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ester groups would yield alcohols.

Scientific Research Applications

2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The nature of the substituent at position 5 significantly influences electronic properties, solubility, and bioactivity.

Ester vs. Ether Linkages
  • Target Compound : 3-Methoxybenzoyloxy group (ester linkage) .
  • : 5-[(2-Chlorobenzyl)oxy] (ether linkage) . Ethers are less polar and more hydrolytically stable than esters.
  • : 5-[(2-Methylbenzyl)oxy] (ether) .
    • The methyl group enhances lipophilicity compared to the target’s ester.
Halogenated vs. Methoxy Substituents
  • : 5-[(2,6-Dichlorophenyl)methoxy] with bromo at position 6 .
    • Increased molecular weight (485.96 g/mol) and halogen-induced lipophilicity may enhance membrane permeability but reduce solubility.
  • : 5-[(2-Fluorophenyl)methoxy] with bromo at position 6 .
    • Fluorine’s electronegativity may alter electronic distribution, affecting binding interactions.
Benzoyloxy Substituents with Varying Methoxy Positions
  • : 5-[(3,4-Dimethoxybenzoyl)oxy] (methyl ester) .

Ester Group Variations at Position 3

The ester group impacts solubility and metabolic stability.

Compound Ester Group Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound 2-Methoxyethyl ~370 (estimated) Enhanced polarity and solubility -
Ethyl 354.35 Lower polarity than target
Methyl 370.4 Higher volatility, lower stability
Methyl (cinnamyl) 322.35 Bulky substituent reduces solubility
  • Glycol Esters (e.g., 2-Methoxyethyl) : Improve water solubility due to ethylene glycol moiety, advantageous for drug formulation.

Substitution Patterns on the Benzofuran Ring

Position 2 Methyl Group

All compared compounds retain the 2-methyl group, critical for steric stabilization of the benzofuran core.

Halogenation at Position 6
  • and : Bromo at position 6 .

Research Implications

  • Drug Design : The 2-methoxyethyl ester in the target compound offers a balance between solubility and metabolic stability, making it preferable over methyl/ethyl esters.
  • SAR Studies : Substituents at position 5 (e.g., methoxy vs. halogen) modulate electronic effects and binding affinity.
  • Safety: Non-halogenated analogs (e.g., ) may pose fewer toxicity risks compared to chlorinated/brominated derivatives.

This comparative analysis underscores the importance of substituent engineering in optimizing benzofuran-based compounds for specific applications. Further studies on hydrolysis kinetics and crystallography (as in ) are recommended to validate structure-activity relationships.

Biological Activity

2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, commonly referred to as MMBC, is a synthetic organic compound belonging to the class of benzofuran derivatives. Its complex structure includes a methoxyethyl group, a methoxybenzoyl group, and a carboxylate functional group, which contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MMBC, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of MMBC was first reported in 2017 by a research team in China. The process involves multiple synthetic steps and the use of various reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed the structure and purity of the compound. The molecular formula for MMBC is C21H20O7, indicating a significant degree of complexity that may influence its biological properties .

Biological Activity

Research indicates that benzofuran derivatives exhibit a range of biological activities, including:

The mechanisms through which MMBC exerts its biological effects are still under investigation. However, it is believed that:

  • Enzyme Interaction : Like many benzofuran derivatives, MMBC may interact with specific enzymes or receptors, influencing pathways related to inflammation and cellular growth.
  • Cell Cycle Modulation : Compounds with similar structures have been shown to affect cell cycle progression in cancer cells, leading to growth inhibition and apoptosis. This aspect warrants further exploration in the context of MMBC.

Antiproliferative Activity

A study published in MDPI highlighted the antiproliferative effects of related compounds against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.2 µM to 5.3 µM . Although specific data on MMBC's IC50 are not yet available, its structural similarities suggest it may exhibit comparable activity.

Antioxidative Activity

Another research effort demonstrated that benzofuran derivatives showed significant antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). The antioxidative effects were confirmed using multiple assays, indicating that MMBC could also be evaluated for such properties .

Data Summary

Activity Type Description IC50 Values / Observations
AnticancerInhibition of cancer cell proliferationIC50 values in low micromolar range
AntioxidantAbility to scavenge free radicalsSignificant compared to BHT
AntibacterialPotential selective activity against Gram-positive bacteriaLimited specific data

Q & A

Q. What are the key synthetic steps and purification methods for 2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate?

The synthesis typically involves:

  • Claisen condensation to form the benzofuran core.
  • Friedel-Crafts acylation to introduce the 3-methoxybenzoyloxy group.
  • Esterification with 2-methoxyethanol to attach the methoxyethyl moiety. Purification methods include column chromatography (silica gel) and recrystallization using solvents like ethyl acetate/hexane mixtures. Reaction progress is monitored via TLC and confirmed via ¹H/¹³C NMR .

Q. How is the compound structurally characterized, and which spectroscopic techniques are prioritized?

  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms ester/benzofuran linkages.
  • IR spectroscopy detects carbonyl (C=O) and ether (C-O-C) stretches.
  • High-resolution mass spectrometry (HR-MS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) resolves absolute stereochemistry .

Q. What are the primary functional groups influencing reactivity?

The compound’s reactivity is dominated by:

  • Ester groups : Susceptible to hydrolysis under acidic/basic conditions.
  • Benzofuran core : Participates in electrophilic substitution due to aromaticity.
  • Methoxy groups : Electron-donating effects modulate ring reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions during acylation.
  • Continuous flow reactors : Improve scalability and reduce reaction times for esterification steps .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Comparative studies show:

  • Bromine/chlorine at position 6 increases antimicrobial activity (MIC reduced by 50% vs. non-halogenated analogs).
  • Methoxyethyl vs. ethyl esters : Methoxyethyl enhances solubility, improving bioavailability in in vitro assays.
  • 3-Methoxybenzoyloxy vs. 4-fluorobenzoyloxy: Meta-substitution favors binding to cytochrome P450 enzymes .
Substituent PositionBiological Activity (IC₅₀)Target Enzyme
6-Bromo12 µM (Antimicrobial)Bacterial gyrase
3-Methoxybenzoyloxy8 µM (Anticancer)Topoisomerase II

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic stability tests : Use liver microsomes to assess compound degradation kinetics.
  • Structural analogs : Synthesize derivatives to isolate substituent-specific effects (e.g., replacing methoxy with ethoxy groups) .

Q. What methodologies are recommended for studying enzyme interactions?

  • Molecular docking : Use software (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases).
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real-time.
  • Enzyme inhibition assays : Measure IC₅₀ via fluorescence-based substrates (e.g., ATPase activity assays) .

Methodological Considerations

Q. How to design in vivo studies for evaluating pharmacokinetics?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Analytical methods : LC-MS/MS to quantify plasma concentrations.
  • Metabolite profiling : Identify phase I/II metabolites using hepatic S9 fractions .

Q. What strategies mitigate toxicity in preclinical development?

  • Structure-activity relationship (SAR) : Replace reactive groups (e.g., bromine with fluorine) to reduce off-target effects.
  • Prodrug design : Mask carboxylate groups with ester prodrugs to enhance tissue specificity.
  • Cytotoxicity screening : Prioritize compounds with selectivity indices >10 (cancer vs. normal cells) .

Data Interpretation and Validation

Q. How to validate computational predictions (e.g., docking) experimentally?

  • Site-directed mutagenesis : Alter key binding residues (e.g., Asp86 in topoisomerase II) to test docking accuracy.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding modes .

Q. What statistical approaches are critical for dose-response studies?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • Principal component analysis (PCA) to identify outliers in high-throughput screening .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to related benzofuran derivatives?

Compound NameKey FeaturesUnique Advantage
Ethyl 5-(4-fluorobenzoyloxy)-...Fluorine substitutionEnhanced metabolic stability
6-Bromo-5-ethoxy analogBromine at position 6Higher antimicrobial potency
Piperazine-containing derivativePiperazine ringImproved CNS penetration

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